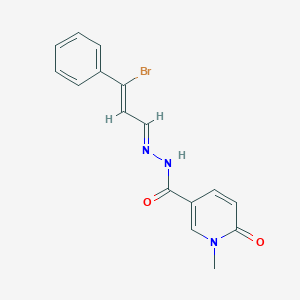
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoindoline family and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide involves the inhibition of the protein-protein interaction between MDM2 and p53. This interaction is important in regulating the cell cycle and preventing the development of cancer. By inhibiting this interaction, this compound has the potential to promote apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for research involving 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide. One direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction, which could have significant implications for cancer treatment. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
In conclusion, 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to ensure high yields and purity, and it has been found to exhibit promising biological activities. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
合成法
The synthesis of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide involves the reaction of 2-fluorobenzylamine with 2-chloro-N-(2-hydroxybenzyl)benzamide in the presence of triethylamine and acetic anhydride. This reaction leads to the formation of an intermediate, which is then treated with phthalic anhydride to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been shown to act as an inhibitor of the protein-protein interaction between MDM2 and p53, which is important in cancer research. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-chloro-N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-18-11-5-4-10-17(18)20(27)25(13-14-7-1-6-12-19(14)24)26-21(28)15-8-2-3-9-16(15)22(26)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKMVXBRNUSCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C(=O)C2=CC=CC=C2Cl)N3C(=O)C4=CC=CC=C4C3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)

![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)